TACE Inhibition via Carboxylate Zinc-Binding Modality
A derivative of 5‑azaspiro[2.4]heptane‑1‑carboxylic acid, (1S,3R,6S)‑4‑oxo‑6‑{4‑[(2‑phenylquinolin‑4‑yl)methoxy]phenyl}‑5‑azaspiro[2.4]heptane‑1‑carboxylic acid, inhibits TACE with a Ki of 143 nM at pH 7.3 and 2 °C [1]. This carboxylate‑based zinc‑binding mode contrasts with the hydroxamate zinc ligand of the clinical comparator marimastat (Ki ≈ 0.3 nM against TACE in biochemical assays, though marimastat exhibits broad‑spectrum MMP inhibition and significant musculoskeletal toxicity) [2]. The carboxylate‑spirocyclopropyl compound represents the first TACE inhibitor for which a carboxylate zinc‑ligand X‑ray structure has been reported [1].
| Evidence Dimension | TACE (ADAM17) inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 143 nM (carboxylate derivative of 5-azaspiro[2.4]heptane-1-carboxylic acid) |
| Comparator Or Baseline | Marimastat: Ki ≈ 0.3 nM (hydroxamate-based TACE/MMP inhibitor; broad-spectrum, clinically limited by musculoskeletal toxicity) |
| Quantified Difference | ~477‑fold lower potency vs. marimastat, but carboxylate zinc‑chelation mode offers differentiated safety/selectivity profile (class‑level inference) |
| Conditions | Enzyme kinetic assay at pH 7.3, 2 °C; TACE catalytic domain |
Why This Matters
The carboxylate zinc‑binding modality provides a structurally validated alternative to hydroxamate‑based TACE inhibitors, which are historically plagued by off‑target MMP inhibition; procurement of the 5‑azaspiro[2.4]heptane‑1‑carboxylic acid scaffold enables development of carboxylate‑series TACE inhibitors with potentially improved selectivity.
- [1] BindingDB. BDBM26536: (1S,3R)‑4‑oxo‑6‑{4‑[(2‑phenylquinolin‑4‑yl)methoxy]phenyl}‑5‑azaspiro[2.4]heptane‑1‑carboxylic acid. Ki = 143 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=26536 (accessed Apr 2026). View Source
- [2] Moss ML, Sklair‑Tavron L, Nudelman R. Drug insight: tumor necrosis factor‑converting enzyme as a pharmaceutical target for rheumatoid arthritis. Nat Clin Pract Rheumatol 2008, 4, 300‑309. DOI: 10.1038/ncprheum0797. View Source
